4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate
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Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate is an organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with an ethyl group at the 4-position and a methanesulfonate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 4-ethyl-2-oxo-2H-chromen-7-ol.
Methanesulfonylation: The hydroxyl group at the 7-position is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethyl-2-oxo-2H-chromen-7-ol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted coumarins with various functional groups at the 7-position.
Hydrolysis: 4-ethyl-2-oxo-2H-chromen-7-ol and methanesulfonic acid.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules, including anticoagulants, anti-inflammatory agents, and anticancer compounds.
Biological Studies: The compound is employed in studying enzyme inhibition, particularly targeting enzymes like acetylcholinesterase and monoamine oxidase.
Material Science: It is used in the development of photoactive materials and fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 4-position and the methanesulfonate ester at the 7-position differentiates it from other coumarin derivatives, providing unique properties for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5S/c1-3-8-6-12(13)16-11-7-9(4-5-10(8)11)17-18(2,14)15/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPROMMHRDTVZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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